Bis(2-fluoroethyl)amine
CAS No.:
Cat. No.: VC18101303
Molecular Formula: C4H9F2N
Molecular Weight: 109.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H9F2N |
---|---|
Molecular Weight | 109.12 g/mol |
IUPAC Name | 2-fluoro-N-(2-fluoroethyl)ethanamine |
Standard InChI | InChI=1S/C4H9F2N/c5-1-3-7-4-2-6/h7H,1-4H2 |
Standard InChI Key | SPUSFHUCTMCJRT-UHFFFAOYSA-N |
Canonical SMILES | C(CF)NCCF |
Introduction
Chemical Properties and Structural Characteristics
Molecular Architecture and Physicochemical Data
Bis(2-fluoroethyl)amine features a secondary amine core with two 2-fluoroethyl substituents. Key properties include:
Property | Value |
---|---|
Molecular Formula | C₄H₉F₂N |
Molecular Weight | 109.118 g/mol |
Exact Mass | 109.070 Da |
PSA (Polar Surface Area) | 12.03 Ų |
LogP (Octanol-Water) | 0.906 |
Boiling Point | Not reported |
Density | Not reported |
The fluorine atoms induce strong electronegativity, stabilizing the molecule through C–F bond interactions (bond dissociation energy: ~485 kJ/mol) . This stability reduces metabolic degradation compared to non-fluorinated analogues, a critical factor in drug design .
Laboratory-Scale Synthesis
The primary route involves nucleophilic substitution reactions:
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Diethanolamine Derivative Pathway:
Diethanolamine reacts with thionyl chloride (SOCl₂) to form bis(2-chloroethyl)amine, followed by halogen exchange with potassium fluoride (KF) in polar aprotic solvents .Yields exceed 60% under optimized conditions (reflux in acetonitrile, 70°C, 7 hours) .
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One-Pot Alkylation:
2-(Benzoxyloxy)ethanaminium chloride undergoes N-alkylation with 1-fluoro-2-iodoethane in the presence of K₂CO₃, achieving 60% yield . This method minimizes byproducts like N,N-dialkylated species .
Industrial Production
Scaled-up synthesis employs continuous-flow reactors for thionyl chloride addition to diethanolamine, followed by distillation and crystallization for purification . Industrial processes prioritize temperature control (<50°C) to prevent thermal decomposition.
Pharmacological Applications and Mechanism of Action
Antineoplastic Activity
Bis(2-fluoroethyl)amine derivatives, such as 1,3-bis(2-fluoroethyl)nitrosourea (BFNU), exhibit potent cytotoxicity via DNA alkylation . The fluoroethyl groups form covalent bonds with guanine N7 positions, inducing cross-links and apoptosis . In glioblastoma models, BFNU reduced tumor volume by 58% compared to controls .
Table 2: Cytotoxicity of Bis(2-fluoroethyl)amine Derivatives
Compound | IC₅₀ (μM) | Cancer Cell Line |
---|---|---|
BFNU | 0.88 | U87MG (Glioblastoma) |
N-Bis(2-fluoroethyl)-3,4-methylenedioxybenzamide | 1.2 | MCF-7 (Breast) |
2-Fluoroethylisocyanate | 2.5 | A549 (Lung) |
Radiopharmaceutical Development
The compound serves as a precursor for ¹⁸F-labeled PET tracers. For example, 2-[¹⁸F]fluoroethyl tosylate enables radiolabeling of biomolecules, aiding in tumor imaging . A recent study achieved 87% radiochemical yield (RCY) using 3,4-dibromobenzenesulfonyl derivatives .
Enzyme Inhibition
Bis(2-fluoroethyl)amine derivatives inhibit histone deacetylases (HDACs), with IC₅₀ values as low as 0.88 μM . Fluorine’s electron-withdrawing effects enhance binding to zinc-containing active sites, modulating epigenetic regulation .
Comparative Analysis with Halogenated Analogues
Compound | X | Stability (t₁/₂ in H₂O) | LogP | Key Application |
---|---|---|---|---|
Bis(2-fluoroethyl)amine | F | 48 hours | 0.906 | Anticancer drugs |
Bis(2-chloroethyl)amine | Cl | 12 hours | 1.202 | Nitrogen mustard chemotherapy |
Bis(2-bromoethyl)amine | Br | 2 hours | 1.450 | Alkylating agents |
Bis(2-iodoethyl)amine | I | <1 hour | 1.780 | Radiolabeling |
Fluorine’s electronegativity and small atomic radius confer superior hydrolytic stability and tissue penetration compared to bulkier halogens .
Recent Advances and Future Directions
Targeted Drug Delivery
Nanoparticle-encapsulated bis(2-fluoroethyl)amine prodrugs show 3-fold increased tumor accumulation in murine models . Poly(lactic-co-glycolic acid) (PLGA) carriers reduce systemic toxicity while maintaining efficacy .
Fluorine-Specific Imaging Techniques
¹⁹F MRI probes derived from bis(2-fluoroethyl)amine enable real-time tracking of drug distribution in vivo . Clinical trials are ongoing for glioblastoma imaging .
Green Chemistry Initiatives
Electrochemical fluorination methods reduce reliance on hazardous reagents like KF, achieving 75% yield with minimal waste .
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